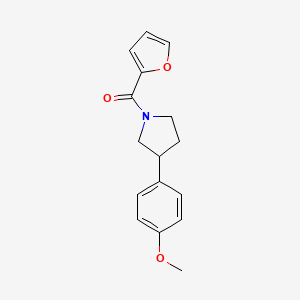
Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a furan ring and a methoxyphenyl group. The exact structure details are not available in the searched resources.Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone derivatives have been synthesized using microwave irradiation methods, demonstrating advantages in yield, environmental impact, and reaction times over conventional heating methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with certain derivatives showing significant potential. The molecular docking results, alongside biological data, suggest these compounds could serve as templates for anti-inflammatory drugs (Ravula et al., 2016).
Diastereoselective Hydrogenation
Research has explored the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, leading to high diastereoselectivity in the production of tetrahydrofuran-2-carboxylic acid. This process involves modifying the furan derivatives with chiral auxiliaries and optimizing conditions to achieve high enantiomeric excesses, highlighting the compound's potential in asymmetric synthesis (Sebek et al., 2009).
Aza-Piancatelli Rearrangement
The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines in the presence of phosphomolybdic acid has been demonstrated to afford trans-4,5-disubstituted cyclopentenone derivatives efficiently. This showcases the compound's utility in organic synthesis, particularly in the formation of cyclopentenone structures with good yields and selectivity (Reddy et al., 2012).
Novel Heterocyclization Approaches
Innovative catalyst-free, one-pot synthesis methods for polysubstituted furans have been developed using furan-2-yl(phenyl)methanone derivatives. This approach involves multicomponent reactions leading to the synthesis of complex furan structures, indicating the compound's versatility in heterocyclic chemistry (Damavandi et al., 2012).
Enzyme-Catalyzed Oxidation
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the compound's potential in biocatalysis and green chemistry. This process involves four consecutive oxidations and demonstrates the ability to produce FDCA from 5-hydroxymethylfurfural with high yield, showcasing the compound's applicability in sustainable chemical synthesis (Dijkman et al., 2014).
Propiedades
IUPAC Name |
furan-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-6-4-12(5-7-14)13-8-9-17(11-13)16(18)15-3-2-10-20-15/h2-7,10,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJMXUNYGBNEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

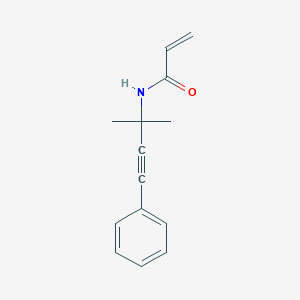
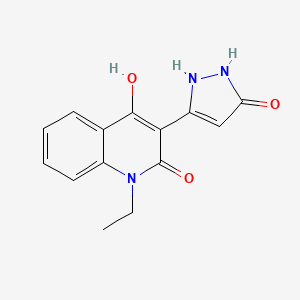
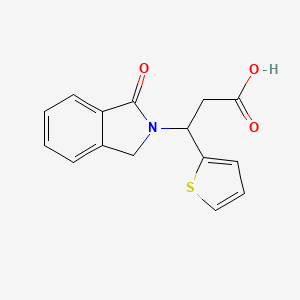
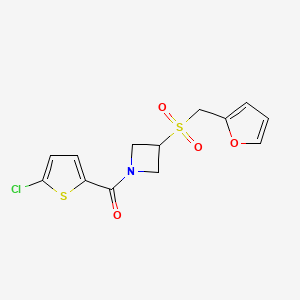
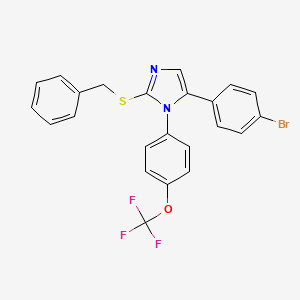
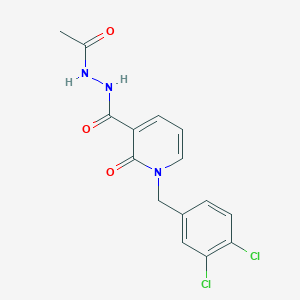
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)
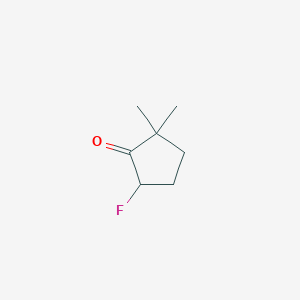
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)
![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)
![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)
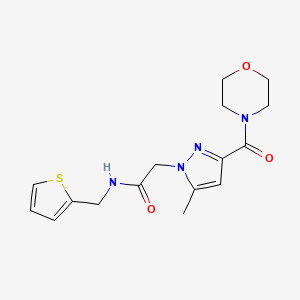
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)